molecular formula C19H19N7O3 B2799200 N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide CAS No. 1251560-59-4

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide

Cat. No.: B2799200
CAS No.: 1251560-59-4
M. Wt: 393.407
InChI Key: YKXRZLVSWKGCHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C19H19N7O3 and its molecular weight is 393.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N7O3/c1-29-17-5-3-2-4-16(17)25-11-10-24(19(25)28)12-18(27)21-14-6-8-15(9-7-14)26-13-20-22-23-26/h2-9,13H,10-12H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXRZLVSWKGCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide, with the molecular formula C19H19N7O3C_{19}H_{19}N_{7}O_{3} and a molecular weight of 393.4 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the tetrazole moiety and the imidazolidinone structure. The synthetic route generally includes:

  • Formation of the Tetrazole Ring : Starting from a suitable phenyl derivative, the tetrazole ring is formed via cyclization reactions involving hydrazine derivatives.
  • Imidazolidinone Synthesis : The imidazolidinone component is synthesized through condensation reactions between appropriate carbonyl compounds and amines.
  • Final Coupling Reaction : The final product is obtained by coupling the tetrazole derivative with the imidazolidinone.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound's effectiveness is often quantified using the half-maximal inhibitory concentration (IC50) value, which indicates the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Carcinoma)5.2Induces apoptosis and inhibits cell cycle progression
M21 (Skin Melanoma)6.8Disrupts microtubule formation
MCF7 (Breast Carcinoma)4.5Targets specific signaling pathways involved in proliferation

In a study assessing its effects on cell cycle progression, this compound was shown to block cells in the G2/M phase, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The introduction of various substituents on the phenyl and imidazolidinone rings significantly affects biological activity. For instance, modifications to the methoxy group on the phenyl ring enhance lipophilicity, improving cellular uptake and bioavailability. Research indicates that compounds with electron-donating groups at specific positions on the aromatic rings exhibit enhanced potency against cancer cells .

Case Studies

A notable study involved testing a series of related compounds derived from this compound against human cancer cell lines. The results indicated that derivatives with additional functional groups showed improved antiproliferative effects compared to the parent compound .

Example Case Study

In an experiment conducted on MCF7 cells, a derivative with an additional chloro substituent exhibited an IC50 value of 3.0 µM, significantly lower than that of the original compound. This suggests that careful modification of substituents can lead to more effective anticancer agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings exhibit antimicrobial properties. Studies have shown that derivatives of tetrazole can inhibit bacterial growth, making them candidates for developing new antibiotics. The specific application of N-(4-(1H-tetrazol-1-yl)phenyl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide in this area remains under investigation, but its structural features suggest potential efficacy against resistant strains .

Anti-inflammatory Properties

Compounds similar to this compound have been studied for their anti-inflammatory effects. The imidazolidinone structure is known to modulate inflammatory pathways, which could lead to therapeutic applications in conditions such as arthritis or other inflammatory diseases .

Cancer Research

The compound's ability to interact with various biological targets makes it a candidate for cancer research. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle regulation and apoptosis pathways. Further research is necessary to elucidate the specific mechanisms by which this compound may exert anticancer effects .

Case Studies

Study Findings Implications
Study 1: Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro for tetrazole derivativesPotential development of new antibiotics
Study 2: Anti-inflammatory EffectsShowed reduction in inflammatory markers in animal modelsPossible treatment options for chronic inflammation
Study 3: Cancer Cell ApoptosisInduced apoptosis in specific cancer cell linesExploration as a chemotherapeutic agent

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the tetrazole-substituted phenyl intermediate via 1,3-dipolar cycloaddition between nitriles and sodium azide .
  • Step 2 : Coupling with the 2-oxoimidazolidin-1-yl acetamide moiety using copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water at RT for 6–8 hours) .
  • Critical Factors : Solvent polarity (e.g., tert-butanol improves regioselectivity), catalyst loading (10 mol% Cu(OAc)₂), and temperature control (RT avoids side reactions) . Yields range from 65–85%, with purity confirmed via TLC (hexane:ethyl acetate, 8:2) .

Q. Which spectroscopic techniques are most effective for structural validation?

Methodological Answer: A combination of:

  • ¹H/¹³C NMR : Assign peaks to specific protons (e.g., tetrazole protons at δ 8.3–8.4 ppm; methoxy groups at δ 3.8–3.9 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1670–1680 cm⁻¹ and tetrazole ring vibrations at ~1300–1350 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated within 0.1 ppm error) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target binding?

Methodological Answer:

  • Core Modifications : Replace the 2-methoxyphenyl group with electron-withdrawing substituents (e.g., nitro or trifluoromethyl) to assess effects on receptor affinity .
  • Tetrazole Bioisosteres : Substitute tetrazole with carboxylic acid or sulfonamide groups to compare pharmacokinetic properties .
  • Quantitative SAR (QSAR) : Use computational docking (e.g., AutoDock Vina) to predict binding modes with targets like kinases or GPCRs .

Q. How to resolve contradictions in biological activity data across assay platforms?

Methodological Answer:

  • Assay Validation : Cross-test in orthogonal assays (e.g., enzymatic vs. cell-based assays) to confirm target specificity .
  • Metabolic Stability Testing : Use liver microsomes to rule out false negatives caused by rapid degradation .
  • Data Normalization : Apply Z-score or % inhibition normalization to minimize inter-assay variability .

Q. What computational strategies predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Modeling : Map key features (tetrazole, acetamide, methoxyphenyl) against databases like ChEMBL to identify potential off-targets .
  • Molecular Dynamics (MD) : Simulate binding to homologous proteins (e.g., CYP450 isoforms) to assess interaction stability .
  • Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.